molecular formula C11H17NO8 B12667042 5-Oxo-L-proline, 6-ester with D-glucose CAS No. 93804-89-8

5-Oxo-L-proline, 6-ester with D-glucose

Cat. No.: B12667042
CAS No.: 93804-89-8
M. Wt: 291.25 g/mol
InChI Key: KXLRNESYBKIQEK-ZSAGQLGGSA-N
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Description

5-Oxo-L-proline, 6-ester with D-glucose (CAS: referenced in ) is a conjugate molecule combining the cyclic secondary amino acid derivative 5-oxo-L-proline (a pyroglutamic acid derivative) with D-glucose via an ester bond. The esterification occurs at the 6-hydroxyl group of D-glucose, forming a structurally unique compound.

Key structural features include:

  • D-Glucose 6-ester: The ester bond at the 6-position of glucose distinguishes it from glycosides (which involve acetal linkages) and other glucose derivatives.

Synthesis of such esters typically involves protecting group strategies (e.g., benzylation ) or enzymatic catalysis (e.g., lipase-mediated esterification ). Acid hydrolysis of similar glucose esters (e.g., compounds 1–3 in ) releases D-glucose, confirming the ester bond’s lability under acidic conditions .

Properties

CAS No.

93804-89-8

Molecular Formula

C11H17NO8

Molecular Weight

291.25 g/mol

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C11H17NO8/c13-3-6(14)9(17)10(18)7(15)4-20-11(19)5-1-2-8(16)12-5/h3,5-7,9-10,14-15,17-18H,1-2,4H2,(H,12,16)/t5-,6-,7+,9+,10+/m0/s1

InChI Key

KXLRNESYBKIQEK-ZSAGQLGGSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C1CC(=O)NC1C(=O)OCC(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-L-proline, 6-ester with D-glucose typically involves the esterification of 5-oxo-L-proline with D-glucose. This reaction can be carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide . The reaction is usually performed at elevated temperatures to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of 5-oxo-L-proline, 6-ester with D-glucose may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted esters or amides .

Scientific Research Applications

Chemistry: In chemistry, 5-oxo-L-proline, 6-ester with D-glucose is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its role in metabolic pathways. It is particularly interesting for its potential to modulate enzyme activity and influence cellular processes .

Medicine: In medicine, 5-oxo-L-proline, 6-ester with D-glucose is investigated for its potential therapeutic effects. It may have applications in drug delivery systems due to its ability to form stable complexes with various drugs .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-oxo-L-proline, 6-ester with D-glucose involves its interaction with specific molecular targets and pathways. The ester and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate enzyme activity and influence metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights structural distinctions between 5-oxo-L-proline, 6-ester with D-glucose and analogous compounds:

Compound Name Key Structural Features Functional Groups Stability to Hydrolysis
5-Oxo-L-proline, 6-ester with D-glucose Ester bond at C6 of glucose; 5-oxo-proline moiety Ester, lactam, hydroxyl, ketone Labile under acidic conditions
6-O-Lauroyl-D-glucopyranose Ester bond at C6 with lauric acid Ester, hydroxyl Stable at neutral pH; hydrolyzed enzymatically
6-O-Acetyl-α-D-glucopyranosyl-(1→4)-D-glucose Acetyl ester at C6; glycosidic bond at C1→C4 Ester, glycoside Acid-labile ester; glycoside requires specific enzymes
Araliachinoside III Glycosidic bond at C3 of aglycone; β-D-glucose Glycoside, hydroxyl Acid-labile glycosidic bond
Polyamino Sugar Condensate Mixture of amino acids (incl. 5-oxo-L-proline) and sugars (incl. D-glucose) Multiple (ester, amide, hydroxyl) Variable based on component bonds

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